1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone
Description
This compound features a 3,4-dihydroquinoline core substituted with a 4-chlorophenyl group and four methyl groups (2,2,4,6-tetramethyl).
Properties
Molecular Formula |
C31H30ClNO2 |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3H-quinolin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C31H30ClNO2/c1-21-9-16-28-27(17-21)31(4,24-11-13-25(32)14-12-24)20-30(2,3)33(28)29(34)19-35-26-15-10-22-7-5-6-8-23(22)18-26/h5-18H,19-20H2,1-4H3 |
InChI Key |
IUROFEWXPXHOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=C(C=C3)Cl)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene and appropriate catalysts.
Attachment of the Naphthalen-2-yloxy Moiety: This step involves the etherification of the quinoline derivative with naphthalen-2-ol, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for etherification reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Analogues :
| Compound Name | Substituents on Dihydroquinoline Core | Ethanone Functionalization | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylpiperidin-1-yl)ethanone | 2,2,4-Trimethyl | 4-Methylpiperidinyl | Higher solubility due to piperidine; potential CNS activity | |
| 2-(4-Morpholinyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethanone | 2,2,4,6-Tetramethyl | Morpholinyl | Enhanced water solubility; kinase inhibition potential | |
| 4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone | 2,2,4-Trimethyl | 2-Methyl-3-nitrophenyl | Electron-withdrawing nitro group; possible antibacterial use |
Analysis :
- The naphthalen-2-yloxy group imparts greater lipophilicity than morpholine or piperidine derivatives, favoring membrane permeability but reducing aqueous solubility .
Ethanone Functionalization: Aryloxy and Sulfanyl Derivatives
Key Analogues :
Analysis :
- The naphthalen-2-yloxy group in the target compound may enhance π-π stacking interactions in biological targets compared to smaller aryloxy or sulfanyl groups .
Chlorinated Aromatic Systems
Key Analogues :
Analysis :
- Chlorine at the 4-position of the phenyl ring (as in the target compound) is associated with enhanced antimicrobial and antifungal activities compared to non-chlorinated analogs .
- Hydroxyl groups in dihydroxyphenyl derivatives () improve antioxidant capacity but reduce metabolic stability .
Biological Activity
The compound 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H24ClN
- Molecular Weight : 353.89 g/mol
- IUPAC Name : 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone
The presence of the chlorophenyl and naphthalenyloxy groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its anticancer and antimicrobial properties. Below are key findings from recent studies:
Anticancer Activity
Several studies have reported the anticancer effects of compounds with similar structures. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. A study highlighted that quinoline derivatives can inhibit cell proliferation in various cancer cell lines through modulation of apoptosis-related proteins .
- In vitro Studies : In vitro assays demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutics .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : Testing against common bacterial strains such as E. coli and Staphylococcus aureus revealed moderate to strong inhibitory effects. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to existing antibiotics .
- Mechanism : The antimicrobial activity is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Efficacy :
- Research published in the Brazilian Journal of Pharmaceutical Sciences tested the compound against multiple bacterial strains. Results showed that it inhibited growth effectively at concentrations lower than those required for traditional antibiotics, indicating its potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
